Product packaging for Boc-2-amino-6-chlorobenzoic acid(Cat. No.:CAS No. 616224-61-4)

Boc-2-amino-6-chlorobenzoic acid

Cat. No.: B1287913
CAS No.: 616224-61-4
M. Wt: 271.69 g/mol
InChI Key: HARNMVXJVFLAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This compound serves as a critical intermediate, particularly in the development of pharmaceuticals and other biologically active molecules. chemimpex.com The strategic placement of the chloro, amino, and carboxylic acid functionalities on the benzene (B151609) ring makes it a highly reactive and adaptable component for constructing complex molecular architectures. chemimpex.com

The importance of Boc-2-amino-6-chlorobenzoic acid in advanced organic chemistry stems from the functionality of its core structure, 2-amino-6-chlorobenzoic acid. nih.govchemicalbook.com The presence of the Boc protecting group is pivotal; it temporarily masks the reactivity of the amino group, allowing chemists to perform reactions on other parts of the molecule, such as the carboxylic acid or the aromatic ring, without interference. organic-chemistry.org This protecting group is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions, which is a significant advantage in the synthesis of complex molecules. organic-chemistry.org

This controlled reactivity is essential for its use as an intermediate in the synthesis of a range of organic materials, including pharmaceuticals like anti-inflammatory and analgesic agents, as well as agrochemicals such as herbicides and pesticides. chemimpex.com The chlorinated aromatic ring is particularly valuable for participating in cross-coupling reactions, a cornerstone of modern organic synthesis, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

In medicinal chemistry, a "privileged building block" or "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of diverse compound libraries for drug discovery. nih.govresearchgate.nettaylorfrancis.com The anthranilic acid core of this compound is recognized as such a privileged structure. nih.govijpsjournal.commdpi.com

Derivatives of anthranilic acid have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net They are central to the development of drugs that manage metabolic disorders, act as apoptosis inducers, and inhibit various enzyme pathways. nih.govresearchgate.net

The utility of this compound as a versatile synthetic intermediate is therefore clear. It provides chemists with a ready-to-use, protected version of the valuable 6-chloroanthranilic acid scaffold. biosynth.comsigmaaldrich.comscbt.com This allows for the efficient and controlled synthesis of novel compounds. By modifying the carboxylic acid group or by performing reactions on the aromatic ring, researchers can generate a large number of derivatives for screening in drug discovery programs. nih.govnih.gov For instance, the synthesis of various amides and esters from this starting material can lead to new chemical entities with potential therapeutic applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14ClNO4 B1287913 Boc-2-amino-6-chlorobenzoic acid CAS No. 616224-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARNMVXJVFLAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590512
Record name 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616224-61-4
Record name 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Pathways and Advanced Preparative Methodologies

De Novo Synthesis Approaches to the Core Anthranilic Acid Scaffold

The foundation of synthesizing Boc-2-amino-6-chlorobenzoic acid lies in the efficient preparation of its precursor, 2-amino-6-chlorobenzoic acid. This anthranilic acid derivative is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.com

Strategies for 2-Amino-6-chlorobenzoic Acid Preparation

The primary and most documented method for the synthesis of 2-amino-6-chlorobenzoic acid involves the reduction of 2-chloro-6-nitrobenzoic acid. chemicalbook.com This transformation can be achieved using various reducing agents and reaction conditions. One established method utilizes a combination of cerium(III) chloride and potassium bisulfite in an ethanol (B145695) solution. chemicalbook.com The reaction proceeds at an elevated temperature, followed by cooling to precipitate the product. Subsequent purification steps, including washing with different solutions and recrystallization from ethyl acetate (B1210297), yield the final crystalline product. chemicalbook.com

An alternative approach to the anthranilic acid scaffold starts from ortho-bromoanilines. thieme-connect.com This method involves a two-step process to obtain diprotected anthranilic acid derivatives. thieme-connect.com While not a direct synthesis of 2-amino-6-chlorobenzoic acid, this strategy highlights the versatility of starting materials for accessing the core scaffold.

The table below summarizes key starting materials and the resulting product in the synthesis of the 2-amino-6-chlorobenzoic acid core.

Starting MaterialReagentsProductReference
2-Chloro-6-nitrobenzoic acidCerium(III) chloride, Potassium bisulfite, Ethanol2-Amino-6-chlorobenzoic acid chemicalbook.com
ortho-BromoanilinesDi-tert-butyl dicarbonate (B1257347), n-ButyllithiumN-Boc-protected anthranilic acid tert-butyl esters thieme-connect.com

Methodological Enhancements in Core Scaffold Synthesis

Advancements in the synthesis of the 2-amino-6-chlorobenzoic acid scaffold have focused on improving reaction efficiency, yield, and safety. A notable enhancement is a novel synthesis that employs an aza-metallo equivalent of a Fries rearrangement. thieme-connect.com This method starts with di-Boc-substituted ortho-bromoanilines, which are then treated with n-butyllithium at low temperatures. thieme-connect.com This rearrangement has been found to be particularly effective for electron-deficient arene derivatives. thieme-connect.com

Another area of improvement involves the use of catalysis to facilitate the amination of benzoic acids. Palladium-catalyzed ortho-C–H amidation of benzoic acids has been reported as an efficient method for synthesizing anthranilic acids. rsc.org This process is proposed to occur through a carboxylate-assisted ortho-C–H palladation, followed by nitrene insertion into the palladium-carbon bond. rsc.org Such catalytic methods offer a more direct and atom-economical route to the anthranilic acid core.

N-Protection Strategies: Formation of this compound

Once the 2-amino-6-chlorobenzoic acid scaffold is obtained, the next critical step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is essential to prevent unwanted side reactions of the amino group in subsequent synthetic transformations.

tert-Butoxycarbonyl (Boc) Group Installation Techniques

The installation of the Boc group is typically achieved by reacting the amino group of 2-amino-6-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc₂O). researchgate.netwikipedia.org This reaction is versatile and can be carried out under various conditions. Common methods include performing the reaction in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux, or in tetrahydrofuran (B95107) (THF) at a moderate temperature. wikipedia.org Another approach involves the use of 4-dimethylaminopyridine (B28879) (DMAP) as a base in an acetonitrile solution. wikipedia.org The choice of solvent and base can be tailored to the specific substrate and desired reaction conditions.

The following table outlines common techniques for Boc group installation on amines.

ReagentBase/CatalystSolventConditionsReference
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxideWater/THF0 °C to ambient temperature wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)4-dimethylaminopyridine (DMAP)AcetonitrileNot specified wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonateChloroform/WaterReflux wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)Protic ionic liquidSolvent-freeNot specified researchgate.net

Optimization of Boc-Protection Conditions

To enhance the efficiency and environmental friendliness of the Boc protection reaction, various optimization strategies have been explored. One significant advancement is the use of protic ionic liquids as catalysts in a solvent-free system. researchgate.net This approach offers several advantages, including rapid reaction rates, mild conditions, excellent yield, and easy recovery of the product. researchgate.net Furthermore, this method demonstrates good functional group tolerance, allowing for the chemoselective N-Boc protection of various amines, including those with alcohol, phenol, and ester functionalities. researchgate.net

Microwave-assisted synthesis has also been shown to be an effective method for shortening the reaction time for the N-tert-butyloxycarbonylation of amines while maintaining excellent isolated yields. researchgate.net These optimized conditions contribute to making the synthesis of this compound more efficient and sustainable.

Process Optimization and Scalability in Laboratory Synthesis

The transition from small-scale laboratory synthesis to larger-scale production presents several challenges that require careful process optimization. For the synthesis of this compound and related compounds, considerations include the cost of reagents, reaction safety, and the practicality of purification methods.

For instance, in the synthesis of a related compound, 6-amino-2-cyanobenzothiazole, the traditional use of potassium cyanide (KCN) in hot dimethyl sulfoxide (DMSO) was found to be sluggish, require elaborate workups, and pose significant safety risks due to the toxicity of KCN and the skin-penetrating nature of DMSO. nih.govbeilstein-journals.org An optimized, scalable synthesis was developed that utilized a 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed cyanation, which proved to be more practical and safer for scale-up. nih.govbeilstein-journals.org

Similarly, for the reduction of a nitro group, a common step in the synthesis of the anthranilic acid core, using iron powder in acetic acid was found to be more practical for larger-scale reactions compared to procedures using zinc powder and ammonium chloride. nih.gov These examples highlight the importance of selecting reagents and reaction conditions that are not only efficient but also amenable to scale-up in a laboratory setting. The straightforward work-up and purification procedures are crucial for isolating the final product in high yield and purity on a larger scale. nih.gov

Comprehensive Analysis of Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. masterorganicchemistry.com The outcome of such reactions on Boc-2-amino-6-chlorobenzoic acid is governed by the electronic and steric effects of its three substituents.

The Boc-amino group (-NHBoc) is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring.

The chloro group (-Cl) is a deactivating, yet ortho-, para-directing group.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

The positions ortho and para to the powerful -NHBoc directing group are already occupied (C6-Cl and C2-COOH, respectively). This leaves positions C3, C4, and C5 as potential sites for substitution. The combined directing effects suggest that electrophilic attack is most likely to occur at the C5 position, which is para to the chloro group and meta to the carboxylic acid group. However, direct C-H functionalization ortho to a carboxylic acid group can also be achieved using specific catalytic systems, presenting an alternative to classical EAS reactions. nih.govnih.gov For instance, iridium-catalyzed C-H ortho-amination can occur even in the presence of multiple directing groups, offering a predictable method for introducing nitrogen-containing functionalities. nih.gov

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a key site for transformations, enabling the extension of the molecular framework through the formation of esters and amides.

The carboxylic acid group of this compound can undergo esterification and amidation to form a variety of derivatives. These reactions typically require activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Esterification: Standard methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. Alternatively, reaction with alkyl halides in the presence of a base can yield the corresponding ester.

Amidation: The formation of an amide bond is a cornerstone of many synthetic applications, particularly in the synthesis of pharmaceuticals and biologically active compounds. Direct condensation of the carboxylic acid with an amine is often inefficient and requires the use of coupling agents. bachem.com

The reactivity of the carboxylic acid can be influenced by the steric hindrance imposed by the adjacent chloro and Boc-amino groups. This may necessitate the use of more potent activation strategies or specialized reaction conditions to achieve high yields.

To overcome the moderate reactivity of the carboxylic acid, particularly in sterically hindered environments, various activation strategies are employed. organic-chemistry.org These methods convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic acyl substitution.

Common strategies include:

Conversion to Acid Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride, which readily reacts with amines.

Use of Coupling Reagents: A wide array of coupling reagents are available to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a reactive intermediate in situ. Examples include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often used with additives like HOBt (Hydroxybenzotriazole), and uronium/aminium salts such as HCTU and TBTU. bachem.com

Mixed Anhydride Formation: Activation can also be achieved by forming a mixed anhydride, for instance, by reacting the carboxylic acid with methanesulfonyl chloride. organic-chemistry.org

These activation methods are crucial for synthesizing complex molecules, such as quinazolinones, from aminobenzoic acid precursors. researchgate.netnih.govorganic-chemistry.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Additives Notes
Carbodiimides EDC, DCC HOBt, 6-Cl-HOBt Minimizes side reactions and racemization. bachem.com
Uronium/Aminium Salts HBTU, TBTU, HCTU, HATU DIPEA, TEA High efficiency, rapid coupling times. bachem.com
Phosphonium Salts PyBOP, PyAOP --- Effective for hindered couplings.
Mixed Anhydrides Isobutyl chloroformate, Methanesulfonyl chloride N-Methylmorpholine, Triethylamine Generates a highly reactive intermediate. organic-chemistry.org

Amine Functional Group Transformations

The Boc-protected amine at the C2 position is central to the compound's utility. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, meaning it can be selectively removed under acidic conditions to reveal the free amine. organic-chemistry.orgmdpi.com This unmasked amine can then undergo a variety of subsequent transformations.

Once the Boc group is removed, the resulting 2-amino-6-chlorobenzoic acid can be acylated on the nitrogen atom. This is a common strategy for introducing a wide range of substituents.

Reaction with Acyl Chlorides: The free amine readily reacts with acyl chlorides, such as benzoyl chloride, in the presence of a base to form the corresponding N-acyl derivative.

Peptide Coupling: The amine can be coupled with N-protected amino acids (e.g., Fmoc-amino acids) using standard peptide coupling reagents to build peptide chains. bachem.com

A widely used synthetic route involves the acylation of anthranilic acid derivatives, followed by cyclization to produce benzoxazinones. These intermediates can then react with various amines to form substituted quinazolinones, a class of compounds with significant biological activity. nih.gov

Alkylation of the amine group, typically performed after Boc-deprotection, introduces alkyl substituents onto the nitrogen atom. Direct alkylation of the Boc-protected amine is generally not feasible; instead, a deprotection-alkylation sequence is employed. monash.edu

Common methods for N-alkylation of the deprotected amine include:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is a mild and effective method for mono-alkylation.

Reaction with Alkyl Halides: The amine can be alkylated using alkyl halides. This method can sometimes lead to over-alkylation, so reaction conditions must be carefully controlled. monash.edu

These N-alkylation strategies are essential for synthesizing N-alkyl amino acid derivatives, which are important in medicinal chemistry for modifying the properties of peptides and other bioactive molecules. monash.eduthieme-connect.de

Deprotective Functionalization Concepts

The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of this compound is pivotal in modulating its reactivity. The deprotection of this group is a key step that opens avenues for subsequent functionalization. The concept of "deprotective functionalization" is particularly relevant, where the removal of the Boc group is strategically coupled with the formation of a new bond in a single synthetic operation. nih.gov This approach enhances synthetic efficiency by reducing the number of steps, minimizing waste, and potentially avoiding the isolation of reactive intermediates. nih.govnih.gov

The removal of the Boc group is typically achieved under acidic conditions. A common method involves the use of hydrogen chloride (HCl) gas, which can be generated ex situ from sodium chloride and sulfuric acid, in a solvent-free environment. researchgate.net This method is efficient and provides the hydrochloride salt of the amino acid in quantitative yields, often without the need for extensive purification. researchgate.net Protic ionic liquids have also been explored as catalysts for the hydrolytic cleavage of the N-Boc group, offering a mild and efficient alternative for deprotection. researchgate.net

Once the amino group is unmasked, it can participate in a variety of functionalization reactions. For instance, the resulting 2-amino-6-chlorobenzoic acid can undergo acylation, alkylation, or be utilized in the synthesis of heterocyclic systems. The strategic timing of this deprotection is crucial, as the free amino group can influence the reactivity of the carboxylic acid and the chloro-substituent.

A notable application of deprotective functionalization is the direct conversion of N-protected amides to other amides. While not directly involving this compound itself in the provided literature, the principle can be extended. For example, a recently developed method allows for the conversion of N-nosyl (Nms) amides into other carboxamides by reacting them with carboxylic acids. nih.gov This type of transformation, if adapted for Boc-protected systems, could allow for the direct synthesis of various N-acyl derivatives from this compound without isolating the intermediate amine.

Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Amination of Chlorobenzoic Acids

Copper-catalyzed amination reactions represent a powerful tool for the synthesis of N-aryl anthranilic acids from chlorobenzoic acids. nih.govacs.orgresearchgate.net Research has demonstrated a chemo- and regioselective copper-catalyzed cross-coupling reaction for the effective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives. nih.govacs.org A significant advantage of this methodology is that it often eliminates the need for protecting the carboxylic acid group, streamlining the synthetic process. nih.govacs.orgresearchgate.net

These reactions typically employ a copper catalyst, such as a mixture of copper powder and copper(I) oxide (Cu₂O), in the presence of a base. nih.govacs.org The choice of base has been shown to be critical for the reaction's success, with bases like sodium carbonate (Na₂CO₃) and potassium phosphate (B84403) (K₃PO₄) providing good to excellent yields, while others like cesium carbonate (Cs₂CO₃) can result in lower yields. nih.govacs.org The reaction conditions generally involve heating the substrates with the catalyst and base in a suitable solvent, such as diethylene glycol, at elevated temperatures. nih.govacs.org

The scope of this reaction is broad, accommodating both electron-rich and electron-deficient aryl chlorides and anilines, including sterically hindered ones. nih.govacs.orgresearchgate.net This versatility allows for the synthesis of a wide array of N-aryl anthranilic acid derivatives, which are valuable precursors for the synthesis of acridines and acridones. researchgate.net

Table 1: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with 2-Methylaniline

Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Cu/Cu₂O (9 mol%/4 mol%) Na₂CO₃ (2.0 equiv.) Diethylene glycol 130 24 90 nih.govacs.org
Cu/Cu₂O (9 mol%/4 mol%) K₃PO₄ (2.0 equiv.) Diethylene glycol 130 24 85 nih.govacs.org
Cu/Cu₂O (9 mol%/4 mol%) Cs₂CO₃ (2.0 equiv.) Diethylene glycol 130 24 30 nih.govacs.org
Cu/Cu₂O (9 mol%/4 mol%) NaOAc (2.0 equiv.) Diethylene glycol 130 24 75 nih.govacs.org
Cu/Cu₂O (9 mol%/4 mol%) tert-BuOK (2.0 equiv.) Diethylene glycol 130 24 5 nih.govacs.org

Suzuki Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. researchgate.netlibretexts.orgwikipedia.org This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organohalide. wikipedia.org In the context of this compound, the chloro-substituent can serve as the halide partner in a Suzuki coupling.

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org The transmetalation step requires activation of the boronic acid with a base. organic-chemistry.org

The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and vinyl groups at the 6-position of the benzoic acid ring. The reaction is known for its high functional group tolerance, which is advantageous when working with a multifunctional molecule like this compound. researchgate.net Various palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. For instance, palladium acetate (B1210297) with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) are commonly used. organic-chemistry.org

Table 2: General Conditions for Suzuki-Miyaura Coupling

Component Typical Reagents/Conditions Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ organic-chemistry.orgnih.gov
Ligand PPh₃, PCy₃, P(t-Bu)₃ organic-chemistry.org
Boron Reagent Arylboronic acids, Vinylboronic acids organic-chemistry.org
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ nih.gov
Solvent Toluene, Dioxane, THF, Water mixtures nih.gov

Cyclization and Annulation Reactions

The strategic placement of the amino, chloro, and carboxylic acid functionalities on the benzene ring of this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic ring systems through cyclization and annulation reactions.

Following the deprotection of the Boc group, the resulting 2-amino-6-chlorobenzoic acid can undergo intramolecular cyclization. For example, upon conversion of the carboxylic acid to a more reactive derivative like an acyl chloride or ester, intramolecular amide formation could potentially lead to the synthesis of a seven-membered ring system, although this is less common.

More frequently, the derivative is used in intermolecular reactions that are followed by a cyclization step. For instance, after a cross-coupling reaction that introduces a suitable functional group at the 6-position, an intramolecular cyclization can be triggered. A classic example is the synthesis of acridones from N-aryl anthranilic acids, which can be prepared from 2-chlorobenzoic acids via copper-catalyzed amination. researchgate.net The subsequent acid-catalyzed cyclization of the N-aryl anthranilic acid derivative leads to the formation of the tricyclic acridone (B373769) scaffold.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key application. For example, [4+2] annulation reactions, a type of cycloaddition, can be employed to construct new six-membered rings. While specific examples involving this compound are not detailed in the provided search results, the general principle of using ortho-substituted benzoic acids in such reactions is well-established. For instance, reactions of suitable derivatives with dienophiles could lead to the formation of complex polycyclic structures. The presence of the chloro and protected amino groups can influence the regioselectivity and stereoselectivity of these transformations.

Strategic Applications in Complex Chemical Synthesis and Heterocycle Construction

Precursor Role in Diverse Heterocyclic Systems

The inherent reactivity of the anthranilic acid scaffold is harnessed for the synthesis of numerous fused heterocyclic systems. The Boc protecting group provides a crucial advantage by allowing for selective reactions at other sites of the molecule before revealing the nucleophilic amino group under specific acidic conditions.

Synthesis of Quinoline (B57606) and (Di)Benzofuran Derivatives

Anthranilic acid and its derivatives are established precursors for the synthesis of quinoline frameworks. core.ac.ukjptcp.com Various synthetic strategies, including condensations with carbonyl compounds, leverage the 2-aminobenzoic acid motif to construct the pyridine (B92270) ring fused to the benzene (B151609) nucleus. jptcp.com The use of Boc-2-amino-6-chlorobenzoic acid in such syntheses allows for the introduction of the chloro-substituent at a defined position and facilitates controlled, stepwise reaction sequences. While direct synthesis of dibenzofurans from anthranilic acids is less common, the versatility of anthranilic acid derivatives in forming various heterocyclic rings suggests potential, albeit indirect, pathways. ijpsjournal.combiointerfaceresearch.comrsc.org

Construction of Carbazole (B46965) and Indole (B1671886) Frameworks

The synthesis of indole derivatives frequently utilizes precursors derived from anthranilic acids. ontosight.aiorganic-chemistry.orgnih.gov For instance, 2-aminobenzaldehydes, which can be prepared from anthranilic acids, are key building blocks for certain indole syntheses. organic-chemistry.org The Fischer indole synthesis, a cornerstone method, can also involve intermediates structurally related to anthranilic acid derivatives. nih.gov The construction of the carbazole scaffold can be achieved through methods like the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, which are conceptually related to the anthranilic acid structure. organic-chemistry.org The presence of the Boc protecting group on 2-amino-6-chlorobenzoic acid facilitates its use in modern, metal-catalyzed cross-coupling reactions that are often employed in the assembly of these complex heterocyclic systems. organic-chemistry.orgnih.gov

Formation of Benzoxazin-4-ones and Related Scaffolds

This compound is an ideal precursor for the synthesis of 4H-3,1-benzoxazin-4-ones. These heterocycles are typically formed via the cyclodehydration of N-acyl anthranilic acids. core.ac.uk The Boc group in this compound serves as the N-acyl substituent, enabling direct cyclization to the corresponding N-Boc-benzoxazinone derivative under dehydrating conditions. This approach offers a streamlined route to these important scaffolds, which are themselves valuable intermediates in medicinal chemistry.

Precursor ClassTarget HeterocycleKey TransformationRef.
N-Substituted Anthranilic Acids4H-3,1-Benzoxazin-4-onesCyclodehydration core.ac.uk
Anthranilic Acid + Acid Chlorides2-Aryl-3,1-benzoxazin-4-onesAcylation followed by cyclization core.ac.uk

Assembly of Benzimidazole-Fused Heterocycles

Anthranilic acid derivatives are key starting materials for a variety of fused heterocyclic systems, including those containing a quinazoline (B50416) or quinazolinone moiety. nih.gov These structures can be considered related to benzimidazole-fused systems. For example, the reaction of anthranilic acid with ethoxycarbonylisothiocyanate is a key step in producing dihydroquinazolinone derivatives. nih.gov The strategic use of this compound can be envisioned in multi-step syntheses where the Boc group directs reactivity or prevents side reactions during the assembly of the fused ring system.

Generation of Pyrimidodiazepine and Pyrimidine (B1678525) Moieties in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse molecules for high-throughput screening. nih.gov Boc-protected amino acids and other building blocks are frequently employed in DOS strategies due to the robust and predictable nature of the Boc group's removal. nih.govorganic-chemistry.org Anthranilic acid itself is a precursor for pyrimidine-related heterocycles like quinazolines. core.ac.uknih.gov While direct examples of using this compound for pyrimidodiazepine synthesis are not prevalent, its structure is well-suited for inclusion in DOS workflows aimed at producing libraries of complex heterocycles, including those with pyrimidine or related cores. The synthesis of ijpsjournal.comontosight.aiorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives is one such area where amino-heterocycles serve as key building blocks in a DOS approach. biosynth.com

Utility in Peptide Synthesis and Amino Acid Linker Methodologies

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The Boc group protects the α-amino group of an amino acid during the coupling reaction and is subsequently removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next coupling step. organic-chemistry.org

This compound can be incorporated into peptide chains as a non-proteinogenic (unnatural) amino acid. Its inclusion can impart specific conformational constraints or introduce a site for further chemical modification. Commercial suppliers note the suitability of the parent compound, 2-amino-6-chlorobenzoic acid, for applications in solution-phase peptide synthesis. sigmaaldrich.com The Boc-protected version is therefore a critical reagent for its controlled incorporation into a growing peptide chain.

Furthermore, the structure of this compound makes it a candidate for use in developing specialized linkers. In SPPS, linkers connect the growing peptide chain to the solid support. "Safety-catch" linkers are a class of linkers that are stable to the conditions of chain assembly but can be activated in a separate step to allow for cleavage. mdpi.com The electronic properties of the chlorinated aromatic ring in this compound could be exploited in the design of novel linker strategies. Research has demonstrated the development of backbone linkers that anchor the peptide to the resin via a backbone nitrogen atom, a strategy for which N-acylated amino acid derivatives are essential. nih.gov

ApplicationKey FeatureDescriptionRef.
Peptide SynthesisN-Boc ProtectionThe Boc group masks the amine's nucleophilicity during peptide bond formation and is readily cleaved by acid. organic-chemistry.org
Unnatural Amino AcidStructural ModificationIncorporation into peptides introduces a substituted aromatic ring, potentially influencing peptide structure and function. sigmaaldrich.com
Linker MethodologyBackbone AnchoringN-acylated amino acids can serve as components of linkers that attach peptides to a solid support through a backbone amide. nih.gov

Solid-Phase Peptide Synthesis Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. google.com The Boc/Bzl protection strategy is a classic approach where the temporary N-α-amino group protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent side-chain protection is often afforded by benzyl-based groups. peptide.com

The general process involves anchoring the C-terminal amino acid to the resin, followed by a cycle of deprotection and coupling. csic.es The Boc group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com After deprotection, the newly freed amine is neutralized, and the next Boc-protected amino acid is coupled to the growing peptide chain. peptide.com

This compound can be seamlessly integrated into this workflow as a non-canonical amino acid. Its carboxylic acid function can be activated and coupled to the free amine of the resin-bound peptide chain. The Boc group ensures that the amine on the anthranilic acid derivative does not interfere with the coupling reaction. Once incorporated, the Boc group can be removed under standard acidic conditions to allow for further chain elongation. This allows for the precise insertion of a rigid, chloro-substituted aromatic moiety into a peptide backbone, a feature that can be used to enforce specific conformations or to act as a point for further chemical modification.

Hypervalent Iodine Reagent Mediated Peptide Coupling

In recent years, hypervalent iodine(III) reagents have emerged as powerful tools for peptide bond formation, valued for their high functional group tolerance and stability in biocompatible media. nih.gov These reagents offer an efficient alternative to traditional coupling agents. For instance, the system combining 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) with tris(4-methoxyphenyl)phosphine (B1294419) has been shown to effectively mediate the coupling of various standard and sterically hindered N-protected amino acids. nih.gov

Another notable hypervalent iodine reagent, FPID (6-(3,5-bis(trifluoromethyl)phenyl)-1H,4H-2aλ3-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione), when used in conjunction with a phosphine (B1218219), also facilitates rapid and efficient peptide coupling. beilstein-journals.orgbeilstein-journals.org This method has been successfully applied in both solution-phase and solid-phase peptide synthesis. beilstein-journals.orgbeilstein-journals.org

The use of this compound in these systems allows for the formation of peptide bonds under mild conditions. The hypervalent iodine reagent activates the carboxylic acid of the Boc-protected amino acid, preparing it for nucleophilic attack by the amine component of another amino acid or peptide. This method is particularly advantageous for coupling sterically hindered residues, where traditional methods might be less effective. nih.govbeilstein-journals.org

Reagent SystemDescriptionKey AdvantagesReference
IBA-OBz / (4-MeOC6H4)3PA bench-stable benziodoxole-based iodine(III) reagent combined with a phosphine.Effective for standard and sterically hindered amino acids; applicable in both solution and solid-phase synthesis. nih.gov
FPID / (4-MeOC6H4)3PA derivative of iodosodilactone (B2600723) designed for enhanced reactivity, used with a phosphine.Efficiently mediates peptide coupling within minutes; FPID can be regenerated after the reaction. beilstein-journals.orgbeilstein-journals.org

Integration into Amino Acid Linker Architectures

The bifunctional nature of Boc-protected amino acids makes them ideal building blocks for constructing chemical linkers. These linkers are crucial components in complex molecules like Proteolysis Targeting Chimeras (PROTACs), which consist of two ligands connected by a linker. medchemexpress.com One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. medchemexpress.com

Design of Chemical Modulators and Probes for Biological Research

The unique structural features of this compound make it a valuable starting point for the design of specialized molecules intended to interact with biological systems.

Development of Chemical Probes for Target Elucidation

Chemical probes are small molecules designed to investigate the function of biological targets and are essential tools in drug discovery and target validation. snv63.ru An effective probe must exhibit high selectivity and affinity for its intended target. snv63.ru

By incorporating this compound into a larger molecule, chemists can develop novel chemical probes. The chloroanthranilic acid core provides a rigid scaffold with a specific substitution pattern. This defined structure can be used to probe the topology of protein binding pockets. The chlorine atom can form specific halogen bonds or create a particular electronic environment, while the amino group (after deprotection) can act as a hydrogen bond donor. These interactions can be crucial for achieving the high affinity and selectivity required for a useful chemical probe, aiding in the identification and validation of new pharmacological targets. snv63.ruchemicalprobes.org

Scaffold Hopping Strategies in Chemical Library Design

Scaffold hopping is a powerful drug design strategy that involves replacing a central molecular core (scaffold) with a structurally different one while aiming to retain or improve biological activity. nih.govnih.gov This approach allows for the exploration of new chemical space, potentially leading to compounds with improved properties such as enhanced potency or better pharmacokinetic profiles. nih.gov

This compound is an excellent building block for use in scaffold hopping strategies. For example, a known bioactive molecule containing a phenyl or heterocyclic ring could have that core element replaced with the 2-amino-6-chlorobenzoyl moiety derived from this reagent. The Boc-protecting group is instrumental in this process, as it masks the reactivity of the amine during the initial synthetic steps, allowing for controlled, stepwise assembly of the new scaffold. nih.gov This strategy enables the generation of new chemical libraries where the chloro-substituted aromatic ring introduces novel structural and electronic features, which can be screened for desired biological activities. nih.govenamine.net

Strategy ComponentRole of this compoundExample ApplicationReference
Original ScaffoldA known bioactive core, e.g., a simple phenyl or pyridinyl ring.Replacing the pyridinyl moiety of an anticancer agent. nih.gov
Replacement ScaffoldProvides the 2-amino-6-chlorobenzoyl core.Introduction of a new, rigid core with a different substitution pattern to explore new interactions with a biological target. nih.gov
Boc ProtectionTemporarily masks the amine to allow for selective reactions at other parts of the molecule during synthesis.Enables multi-step synthesis of new analogs without unwanted side reactions at the exocyclic amine. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms (e.g., Analogy to Amide Reactivity)

The reactivity of Boc-2-amino-6-chlorobenzoic acid can be largely understood by analogy to the well-established chemistry of its constituent functional groups: the N-Boc protected amine, the carboxylic acid, and the chlorinated aromatic ring. The tert-butoxycarbonyl (Boc) protecting group on the amino function is known to be stable under a variety of conditions, yet it can be removed under acidic conditions, which is a key consideration in reaction design.

The formation of amide bonds from carboxylic acids is a cornerstone of organic synthesis. In the context of this compound, the carboxylic acid moiety can be activated to react with amines to form amides. This process is often catalyzed by coupling agents or can proceed under thermal conditions with the elimination of water. The reactivity of the carboxylic acid is influenced by the electronic nature of the substituents on the aromatic ring.

Furthermore, the reactivity of the N-Boc-protected amino group itself can be compared to that of amides. For instance, in ribosomal peptide synthesis, the formation of an amide bond involves the nucleophilic attack of an amino group on an activated carbonyl center. Cryo-electron microscopy studies of aminobenzoic acid derivatives in the ribosome's peptidyl transferase center (PTC) have revealed that the aromatic ring can sterically hinder the necessary conformational changes for efficient amide bond formation. researchgate.net These studies show how the geometry of the aminobenzoic acid derivative can disrupt the "proton wire" that facilitates the formation and breakdown of the tetrahedral intermediate, thus providing a rationale for differences in reactivity. researchgate.net

In a different context, the direct conversion of certain protected amines, such as N-nosylamides (Nms-amides), to carboxamides using carboxylic acids has been reported as a "deprotective functionalization" approach. nih.gov This process, which avoids a separate deprotection step, proceeds through a Meisenheimer intermediate. nih.gov While this has been demonstrated for Nms-amides, the potential for a similar ipso-substitution pathway with the N-Boc group on this compound under specific conditions warrants investigation, though it is generally considered a stable protecting group. nih.gov

Investigation of Catalytic Cycles and Intermediates

The chloro-substituted aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and carbonylation reactions. The elucidation of the catalytic cycles and the identification of key intermediates in these transformations are critical for understanding reaction outcomes and optimizing conditions.

Palladium-Catalyzed Aminocarbonylation: Mechanistic studies on the palladium-catalyzed aminocarbonylation of aryl chlorides provide a relevant model for the potential reactivity of this compound. nih.govnih.gov The catalytic cycle typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming an arylpalladium(II) complex.

CO Insertion: Carbon monoxide inserts into the aryl-palladium bond to form a phenacylpalladium(II) complex.

Reaction with Amine: The amine (in this case, potentially an external amine or even the deprotected amino group of another molecule of the substrate) reacts with the phenacylpalladium(II) complex. This can occur via an outer-sphere attack of the amine on the acyl group or through coordination of the amine to the palladium center followed by reductive elimination. nih.gov

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the amide product and regenerating the Pd(0) catalyst.

Stoichiometric studies on related systems have provided strong evidence for the existence of arylpalladium and phenacylpalladium halide complexes as catalytic intermediates. nih.gov

Copper-Catalyzed Amination: In addition to palladium catalysis, copper-catalyzed C-N cross-coupling reactions (Ullmann condensation) are also highly relevant, especially for the amination of aryl halides. A chemo- and regioselective copper-catalyzed cross-coupling of 2-chlorobenzoic acids with aniline (B41778) derivatives has been developed, which notably does not require protection of the carboxylic acid group. researchgate.net This suggests that this compound could potentially undergo similar transformations. The proposed mechanism involves the coordination of both the aryl halide and the amine to the copper catalyst, followed by reductive elimination to form the C-N bond.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step and the nature of transition states in a reaction. By replacing an atom with its heavier isotope (e.g., H with D, or ¹²C with ¹³C), changes in the reaction rate can be measured.

In a different study, the lack of a secondary β-deuterium kinetic isotope effect in the solvolysis of a chlorinated substrate was interpreted as evidence for the participation of a neighboring π-system in the reaction mechanism. rsc.org Given the presence of the aromatic ring in this compound, similar π-participation could be a factor in certain reactions, and KIE studies would be instrumental in probing this.

Furthermore, a large kinetic isotope effect (kH/kD of 12.8) was observed in the hydrogen-transfer reaction from ascorbic acid to a radical species, indicating a significant contribution of quantum mechanical tunneling. rsc.org While not directly analogous, this highlights the utility of KIEs in uncovering subtle mechanistic details that could be relevant in hydrogen transfer reactions involving the carboxylic acid or amino group of this compound.

Transition State Analysis

The analysis of transition state structures provides deep insight into the energetic barriers and stereochemical outcomes of a reaction. While experimental characterization of transition states is challenging, computational methods are frequently employed to model them.

For palladium-catalyzed cross-coupling reactions involving this compound, the transition states of the key elementary steps (oxidative addition, transmetalation, and reductive elimination) would be of primary interest. In the context of amide bond formation, computational studies on the reactivity of N-protected amines have revealed the activation barriers for ipso-substitution reactions, highlighting the kinetic control and the nature of the transition states (e.g., Meisenheimer-type). nih.gov

In the ribosome, the transition state for peptide bond formation involves a precise orientation of the reacting partners, facilitated by the ribosomal RNA. The steric bulk of aminobenzoic acid derivatives can disrupt this orientation, leading to a higher energy transition state and reduced reaction efficiency. researchgate.net This provides a framework for understanding how the structure of this compound might influence the transition states of its reactions.

Probing Reaction Pathways for Novel Transformations

This compound serves as a versatile building block for the synthesis of more complex molecules, and understanding its reactivity is key to developing novel transformations. For example, the presence of the ortho-amino and carboxylic acid functionalities could be exploited in cyclization reactions to form heterocyclic systems.

The palladium-catalyzed coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, is a powerful method for C-N bond formation. The application of this methodology to this compound could lead to the synthesis of a variety of N-aryl derivatives. The reaction pathway would involve the typical catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Furthermore, the combination of the chloro-substituent and the Boc-protected amino group opens up possibilities for sequential functionalization, where one group is reacted selectively while the other remains intact for a subsequent transformation. Probing the relative reactivity of these sites under different catalytic conditions is an important area of investigation for unlocking the full synthetic potential of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Boc-2-amino-6-chlorobenzoic acid, DFT calculations could provide valuable data on its optimized molecular geometry, electronic properties, and vibrational frequencies.

Furthermore, DFT is instrumental in determining electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra of the molecule. nih.gov

Ab Initio Computational Methodologies

Ab initio, meaning "from the beginning," refers to computational chemistry methods that rely on basic principles of quantum mechanics without the inclusion of empirical parameters. These methods, such as Complete Active Space Self-Consistent Field (CASSCF), Multi-Reference Møller-Plesset second order perturbation theory (MRMP2), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), offer high accuracy, particularly for systems where electron correlation is significant.

Published research applying these specific high-level ab initio methods to this compound is scarce. However, the application of such methodologies to similar molecules, for instance, in the study of amino group flexibility in nucleic acids, showcases their power. researchgate.net For a molecule like this compound, these methods could be employed to:

Accurately predict the ground and excited state energies.

Investigate potential energy surfaces for chemical reactions, identifying transition states and reaction pathways.

Provide benchmark data for less computationally expensive methods like DFT.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be a powerful tool to establish relationships between its three-dimensional structure and its chemical reactivity.

Key aspects that can be investigated through molecular modeling include:

Conformational Analysis: Identifying the most stable conformations of the molecule by exploring the rotational freedom around its single bonds. This is particularly relevant for the bulky tert-butoxycarbonyl (Boc) protecting group.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to predict sites susceptible to electrophilic or nucleophilic attack.

Steric Hindrance Analysis: Evaluating how the spatial arrangement of atoms, particularly the chlorine atom and the Boc group, influences the accessibility of the carboxylic acid and amino functionalities to reacting species.

While specific molecular modeling studies focused on the structure-reactivity of this compound are not detailed in the available literature, the principles are widely applied in medicinal and materials chemistry to design molecules with desired properties.

Theoretical Treatment of Related Metal Complexes

The carboxylic acid and amino groups of this compound, after potential deprotection of the Boc group, can act as ligands to form coordination complexes with metal ions. Theoretical methods are invaluable for understanding the structure, bonding, and properties of such metal complexes.

A theoretical investigation of metal complexes involving the deprotected form of this ligand would typically involve:

Geometry Optimization: Determining the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral).

Bonding Analysis: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the metal-ligand bonds.

Spectroscopic Prediction: Calculating electronic and vibrational spectra (UV-Vis, IR) to aid in the characterization of the synthesized complexes.

While no theoretical studies on metal complexes of this compound were found, research on complexes of structurally related ligands, such as 2-amino acetic acid-6-chloro benzothiazole, has demonstrated the successful application of these computational approaches. In such studies, DFT and other methods are used to propose structures and interpret experimental data for complexes with various transition metals.

Analytical and Spectroscopic Characterization in Advanced Organic Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For Boc-2-amino-6-chlorobenzoic acid, ¹H NMR spectroscopy would be used to confirm the presence and connectivity of its various protons. This includes signals from the aromatic ring, the amine proton, and the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ, measured in ppm), signal multiplicities (e.g., singlet, doublet), and coupling constants (J, measured in Hz) would allow for the precise assignment of each proton to its position in the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the Boc group, as well as the carbons of the aromatic ring.

While specific, experimentally-derived NMR data for this compound are not widely available in publicly accessible literature, the expected spectral features can be predicted based on known values for similar structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values and actual experimental data may vary.)

NucleusAssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HAromatic CH7.0 - 8.0m (multiplet)
¹HNH (carbamate)~9.0 - 10.0s (singlet)
¹HCOOH>10.0s (broad)
¹HBoc (-C(CH₃)₃)~1.5s (singlet)
¹³CCOOH~170-
¹³CBoc (C=O)~153-
¹³CAromatic C115 - 140-
¹³CBoc (-C(CH₃)₃)~80-
¹³CBoc (-C(CH₃)₃)~28-

Beyond initial characterization, NMR is a critical tool for real-time reaction monitoring. By taking periodic spectra of a reaction mixture, chemists can track the disappearance of starting material signals and the appearance of product signals. This allows for precise determination of reaction completion, the identification of intermediates, and the quantification of product yield without the need for isolation, making it an efficient method for optimizing reaction conditions. biosynth.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision.

For this compound, a crystal structure would provide unambiguous confirmation of its constitution and stereochemistry. It would also reveal crucial information about its solid-state conformation, such as the orientation of the Boc group relative to the aromatic ring and the planarity of the molecule. Furthermore, analysis of the crystal packing would detail the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups, that govern the macroscopic properties of the solid.

Currently, there are no published crystal structures for this compound in crystallographic databases. However, the structures of related molecules, such as isomers, have been reported, providing insight into the types of interactions that might be expected.

Table 2: Potential Crystallographic Data Points for this compound (Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment; no experimental data is currently available.)

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Lengthse.g., C-Cl, C=O, C-N (Å)
Key Bond Anglese.g., O-C-O, C-N-H (°)
Hydrogen Bonding NetworkDescription of intermolecular H-bonds

High-Throughput Screening Assays for Reaction Optimization and Discovery

High-Throughput Screening (HTS) is a powerful methodology that automates the execution and analysis of a large number of experiments in parallel. While widely known in drug discovery for screening compound libraries against biological targets, HTS is also increasingly applied to the discovery and optimization of chemical reactions.

In this context, a building block like this compound could be used as a substrate in an HTS campaign designed to find new catalysts or optimal conditions for a particular transformation, such as C-N cross-coupling or amidation reactions.

The process typically involves:

Plate Setup : A multi-well plate (e.g., 96 or 384 wells) is prepared where each well contains the substrates (e.g., this compound and a coupling partner) along with a different catalyst, ligand, solvent, or base.

Reaction : The plate is subjected to the reaction conditions (e.g., heating).

Analysis : The outcome of each reaction is rapidly assessed using techniques like mass spectrometry (MS) or chromatography to determine the yield of the desired product.

Data Processing : The results are analyzed to identify "hits"—the conditions that produced the highest yield or selectivity.

This approach allows chemists to rapidly explore a vast reaction space that would be impractical to investigate using traditional one-at-a-time methods. Although specific literature detailing the use of this compound in HTS for reaction discovery is not available, its structure is representative of the types of protected bifunctional molecules that are frequently employed in such screens to develop robust and generalizable synthetic methods.

Q & A

Q. What are the recommended methods for synthesizing Boc-2-amino-6-chlorobenzoic acid with high purity?

  • Methodological Answer : Synthesis typically involves sequential protection and functionalization. First, protect the amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃/DMF) . Subsequent chlorination at the 6-position requires electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in a polar aprotic solvent. Purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) is critical to isolate the product. Confirm purity using melting point analysis (mp ~210–215°C, similar to analogs in ) and NMR (δ 1.4 ppm for Boc tert-butyl groups, δ 7.2–8.1 ppm for aromatic protons).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm aromatic substitution patterns and Boc protection.
  • IR Spectroscopy : Look for N–H stretches (~3350 cm⁻¹) and C=O stretches (~1700 cm⁻¹) from the Boc group.
  • X-Ray Crystallography : Use SHELXL () for refinement. For example, compare bond lengths (C–Cl ~1.74 Å) and torsion angles to literature analogs.

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from polymorphism, solvate formation, or impurities.
  • Step 1 : Replicate synthesis and purification under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Step 2 : Perform DSC/TGA to detect polymorphic transitions or decomposition.
  • Step 3 : Use high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference.
  • Step 4 : Cross-validate with computational chemistry (e.g., DFT calculations for NMR chemical shifts).
    Example: notes mp variations in chlorobenzoic acid isomers; similar protocols apply here.

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature?

  • Methodological Answer : Design a factorial experiment with variables:
FactorLevels
pH2, 7, 12
Temp25°C, 40°C, 60°C
Time24h, 48h, 72h
  • Analytical Tools : Monitor degradation via HPLC (retention time shifts) and LC-MS for byproduct identification.
  • Kinetic Analysis : Fit data to Arrhenius or Eyring equations to predict shelf-life.
  • Control : Include antioxidants (e.g., BHT) to assess oxidative stability ().

Q. How can researchers leverage computational models to predict reactivity or spectroscopic properties of this compound?

  • Methodological Answer :
  • Quantum Chemistry : Use Gaussian or ORCA for geometry optimization (B3LYP/6-311+G(d,p)) to predict NMR/IR spectra.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) using AMBER or GROMACS.
  • Docking Studies : If studying biological activity, dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding affinities.
    Validation: Compare computational results with empirical data ().

Methodological Best Practices

  • Data Contradiction Resolution : Always replicate experiments in triplicate and use orthogonal analytical methods (e.g., NMR + X-ray) to confirm findings ().
  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses ().
  • Literature Review : Prioritize primary sources (e.g., J. Org. Chem.) over vendor catalogs ( excluded per user request).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.